molecular formula C14H16F3NO3S B068502 (S)-Methyl 4-(methylthio)-2-(4-(trifluoromethyl)benzamido)butanoate CAS No. 175202-25-2

(S)-Methyl 4-(methylthio)-2-(4-(trifluoromethyl)benzamido)butanoate

Cat. No.: B068502
CAS No.: 175202-25-2
M. Wt: 335.34 g/mol
InChI Key: JNLLBMUHOJPZON-NSHDSACASA-N
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Description

(S)-Methyl 4-(methylthio)-2-(4-(trifluoromethyl)benzamido)butanoate is a complex organic compound characterized by the presence of a trifluoromethyl group, a methylthio group, and a benzamido group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Methyl 4-(methylthio)-2-(4-(trifluoromethyl)benzamido)butanoate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzamido Intermediate: The initial step involves the reaction of 4-(trifluoromethyl)benzoic acid with an appropriate amine to form the benzamido intermediate.

    Introduction of the Methylthio Group:

    Esterification: The final step involves the esterification of the intermediate with methanol to form the desired product.

Industrial Production Methods

Industrial production methods for this compound often involve optimized reaction conditions to maximize yield and purity. These methods may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

(S)-Methyl 4-(methylthio)-2-(4-(trifluoromethyl)benzamido)butanoate can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The benzamido group can be reduced to form corresponding amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while reduction of the benzamido group can yield amines.

Scientific Research Applications

(S)-Methyl 4-(methylthio)-2-(4-(trifluoromethyl)benzamido)butanoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: It is investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It is used in the development of new materials and agrochemicals.

Mechanism of Action

The mechanism of action of (S)-Methyl 4-(methylthio)-2-(4-(trifluoromethyl)benzamido)butanoate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the methylthio group can participate in redox reactions. The benzamido group can facilitate interactions with proteins or nucleic acids, influencing various biological pathways.

Comparison with Similar Compounds

Similar Compounds

    (S)-Methyl 4-(methylthio)-2-(4-fluorobenzamido)butanoate: Similar structure but with a fluorine atom instead of a trifluoromethyl group.

    (S)-Methyl 4-(methylthio)-2-(4-chlorobenzamido)butanoate: Similar structure but with a chlorine atom instead of a trifluoromethyl group.

    (S)-Methyl 4-(methylthio)-2-(4-bromobenzamido)butanoate: Similar structure but with a bromine atom instead of a trifluoromethyl group.

Uniqueness

The presence of the trifluoromethyl group in (S)-Methyl 4-(methylthio)-2-(4-(trifluoromethyl)benzamido)butanoate imparts unique properties, such as increased lipophilicity and metabolic stability, which can enhance its biological activity and potential therapeutic applications.

Properties

IUPAC Name

methyl (2S)-4-methylsulfanyl-2-[[4-(trifluoromethyl)benzoyl]amino]butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16F3NO3S/c1-21-13(20)11(7-8-22-2)18-12(19)9-3-5-10(6-4-9)14(15,16)17/h3-6,11H,7-8H2,1-2H3,(H,18,19)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNLLBMUHOJPZON-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CCSC)NC(=O)C1=CC=C(C=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](CCSC)NC(=O)C1=CC=C(C=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16F3NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10427406
Record name Methyl N-[4-(trifluoromethyl)benzoyl]-L-methioninate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10427406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175202-25-2
Record name N-[4-(Trifluoromethyl)benzoyl]-L-methionine methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175202-25-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl N-[4-(trifluoromethyl)benzoyl]-L-methioninate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10427406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 175202-25-2
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